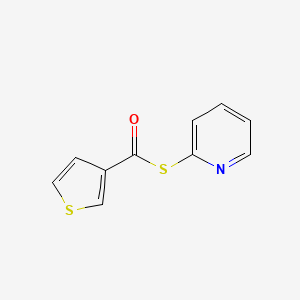

S-Pyridin-2-yl thiophene-3-carbothioate

Description

Significance of Thioesters in Contemporary Organic Synthesis

Thioesters are a class of organosulfur compounds that serve as vital intermediates in both biochemical pathways and modern synthetic organic chemistry. fiveable.mewikipedia.org Structurally analogous to esters, they feature a sulfur atom in place of the ester oxygen, a substitution that significantly alters the reactivity of the carbonyl group. fiveable.metutorchase.com This unique reactivity profile makes them powerful tools for constructing complex molecules. fiveable.me

Thioesters are highly effective acylating agents, meaning they excel at transferring an acyl (R-C=O) group to a nucleophile. fiveable.megonzaga.edu This capability stems from the fact that the thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻) because thiols are generally more acidic than alcohols. libretexts.orgstudentdoctor.net In biochemical systems, thioesters like acetyl-CoA are central to metabolism, participating in the synthesis of fatty acids, steroids, and peptides. wikipedia.orggonzaga.edu In laboratory synthesis, this reactivity is harnessed to create new carbon-carbon bonds and introduce functional groups under mild conditions. fiveable.meresearchgate.net

The reactivity of carboxylic acid derivatives is a cornerstone of organic chemistry. Thioesters occupy a unique position on this reactivity spectrum. They are more reactive toward nucleophilic acyl substitution than their oxygen-containing ester counterparts but are generally less reactive than acid anhydrides and acid chlorides. libretexts.orglibretexts.org This intermediate reactivity is advantageous, allowing for selective reactions that might not be possible with more aggressive reagents. nih.gov The enhanced reactivity compared to oxyesters is attributed to the larger size of the sulfur atom and the consequently less effective orbital overlap with the carbonyl carbon, which makes the carbonyl group more electrophilic. tutorchase.comnih.gov

| Compound Type | General Structure | Relative Reactivity | Leaving Group | Leaving Group Basicity |

|---|---|---|---|---|

| Acid Anhydride (B1165640) | R-C(=O)O-C(=O)-R' | High | Carboxylate (RCOO⁻) | Weak Base |

| Thioester | R-C(=O)-SR' | Moderate-High | Thiolate (RS⁻) | Weaker Base |

| Oxyester | R-C(=O)-OR' | Moderate | Alkoxide (RO⁻) | Stronger Base |

| Amide | R-C(=O)-NR'₂ | Low | Amide (R₂N⁻) | Very Strong Base |

The Pyridine (B92270) Moiety in Advanced Chemical Research

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. libretexts.org Its structure is similar to benzene (B151609), but the substitution of a carbon-hydrogen unit with a nitrogen atom introduces significant changes to its electronic properties and chemical behavior. wikipedia.orgbris.ac.uk

Pyridine is an aromatic compound, fulfilling Hückel's rule with a planar ring and a delocalized system of six π-electrons. libretexts.orgwikipedia.orgbris.ac.uk However, the highly electronegative nitrogen atom creates a dipole moment and causes an uneven distribution of electron density across the ring. wikipedia.orgbiosynce.com This effect reduces the electron density at the carbon atoms, particularly at the positions ortho (2 and 6) and para (4) to the nitrogen. wikipedia.org Consequently, pyridine is less susceptible to electrophilic aromatic substitution than benzene and is sometimes referred to as a "π-deficient" heterocycle. wikipedia.orgbiosynce.com Its resonance stabilization energy (around 117 kJ/mol) is lower than that of benzene (152 kJ/mol), reflecting its reduced aromatic character. wikipedia.orgbris.ac.uk

| Property | Value/Description | Comparison with Benzene |

|---|---|---|

| Formula | C₅H₅N | C₆H₆ |

| Aromaticity | Aromatic (6 π-electrons) | Aromatic (6 π-electrons) |

| Resonance Energy | ~117 kJ/mol | ~152 kJ/mol |

| Basicity (pKa of conjugate acid) | 5.25 | Not basic |

| Reactivity towards Electrophiles | Low (deactivated ring) | High (activated ring) |

The nitrogen atom in pyridine possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and does not participate in the aromatic system. libretexts.orgbris.ac.uk This available lone pair makes pyridine a good Lewis base and an excellent ligand for coordinating with metal ions. wikipedia.orgalfachemic.comresearchgate.net The rich coordination chemistry of pyridine and its derivatives has been extensively utilized in catalysis, materials science, and the construction of complex supramolecular assemblies. alfachemic.comacs.orgnih.gov Pyridine typically acts as a monodentate ligand, binding to a metal center through its nitrogen atom. alfachemic.com

The Thiophene (B33073) Moiety in Chemical Science

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org Like pyridine, it is a fundamental building block in many areas of chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials like conductive polymers. wikipedia.orglongdom.orgrsc.org The sulfur atom contributes a lone pair of electrons to the π-system, allowing the ring to achieve aromaticity with six delocalized electrons. wikipedia.org While aromatic, thiophene is more reactive than benzene in electrophilic substitution reactions due to the electron-donating nature of the sulfur heteroatom. numberanalytics.com The ability of a thiophene ring to act as a bioisostere for a benzene ring is a common strategy in medicinal chemistry, often used to modify the metabolic profile or potency of a drug candidate. wikipedia.org

Aromaticity and Reactivity Patterns

Heterocyclic compounds, organic cyclic molecules containing at least one atom other than carbon within their ring, form a cornerstone of modern chemistry. nih.gov Their utility is deeply connected to the concept of aromaticity—a property that confers significant stability. Aromatic heterocyles, such as pyridine and thiophene, feature a cyclic, planar system of conjugated p-orbitals containing a specific number of π-electrons (typically following Hückel's 4n+2 rule), which leads to electron delocalization over the entire ring.

The nature of the heteroatom profoundly influences the aromaticity and reactivity of the ring. In thiophene, a five-membered ring with a sulfur atom, one of the lone pairs on the sulfur participates in the aromatic sextet, making the ring electron-rich. nih.gov This enhanced electron density makes thiophene and its derivatives highly susceptible to electrophilic aromatic substitution reactions, generally with greater reactivity than benzene. nih.gov Conversely, pyridine, a six-membered ring containing a nitrogen atom, is an electron-deficient or "π-deficient" heterocycle. The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack.

The reactivity pattern is also dictated by the position of substitution. For five-membered heterocycles like thiophene, electrophilic attack is heavily favored at the C2 (α) position due to the superior stabilization of the cationic intermediate.

Contextualizing S-Pyridin-2-yl Thiophene-3-carbothioate within Heterocyclic Thioester Chemistry

While extensive, detailed research on this compound itself is not widely available in published literature, its chemical nature can be understood by examining its structural components and data from closely related analogues. The molecule's formal name is Thiophene-3-carbothioic acid S-pyridin-2-yl ester, and its CAS number is 72899-35-5. chemicalbook.comcymitquimica.com

Unique Structural Features and Electronic Interplay

This compound is composed of a thiophene-3-carbonyl moiety linked to a pyridine-2-thiol (B7724439) via a thioester bond. The key structural feature is the dihedral angle between the planes of the thiophene and pyridine rings, which dictates the degree of electronic communication between them.

Crystal structure analyses of highly analogous compounds provide valuable insights. For instance, studies on various thiophene–carbohydrazide–pyridine derivatives show that the dihedral angle between the thiophene and pyridine rings can vary significantly, from nearly coplanar (4.97°) to almost perpendicular (83.52°), depending on the substitution and the specific molecular packing in the crystal lattice. nih.gov Similarly, crystal structures of S-(pyridin-2-yl) benzothioates—where a benzene ring replaces the thiophene ring—reveal specific conformational preferences. nih.gov This variability suggests that this compound is likely a conformationally flexible molecule.

The electronic interplay is defined by the juxtaposition of the π-excessive thiophene ring and the π-deficient pyridine ring. The thiophene ring acts as an electron donor, while the pyridine ring and the carbonyl group of the thioester act as electron acceptors. This donor-acceptor character is a critical feature that could impart interesting photophysical or electronic properties. The nitrogen atom of the pyridine ring, with its lone pair of electrons, can also play a key role in the molecule's reactivity, potentially acting as a proton acceptor or a coordination site for metal ions. nih.gov

| Compound Name | Dihedral Angle Between Thiophene and Pyridine Rings (°) |

|---|---|

| N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide | 21.4 |

| N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide | 15.42 |

| N-methyl-N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide | 4.97 |

| N′-[(E)-pyridin-2-ylmethylidene]-2-(thiophen-2-yl)ethanohydrazide | 83.52 |

Emerging Research Trajectories for Related Compounds

The field of heterocyclic thioesters is dynamic, with several promising research directions for compounds structurally related to this compound.

Medicinal Chemistry: Thiophene-pyridine hybrids are recognized as privileged scaffolds in drug discovery. Researchers are actively synthesizing and evaluating new derivatives for a range of biological activities, including anticancer, anti-fibrotic, and antimicrobial properties. researchgate.netmdpi.com For example, novel thiophene-2-carboxamide derivatives have been synthesized and studied for their antioxidant and antibacterial activities, with structure-activity relationship (SAR) studies helping to guide the design of more potent agents. nih.gov The thioester moiety itself is a key functional group in biochemistry and is increasingly being explored in the development of responsive polymers and bioconjugates. warwick.ac.uk

Novel Synthetic Methodologies: The synthesis of thioesters remains an area of active investigation. researchgate.net Traditional methods often require harsh conditions or the use of transition metal catalysts. researchgate.net Emerging trends focus on developing milder and more efficient protocols, such as visible-light-mediated synthesis, which avoids the need for external photocatalysts and operates under environmentally friendly conditions. organic-chemistry.org Furthermore, innovative "skeletal editing" techniques are being developed to convert readily available pyridines directly into functionalized thiophenes, offering new synthetic routes to this class of compounds. chemrxiv.orgnih.gov

Materials Science and Catalysis: The unique electronic properties of donor-acceptor systems like thiophene-pyridine structures make them attractive candidates for applications in organic electronics. Research into conjugated polymers and small molecules for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is a burgeoning field. Additionally, the ability of the pyridine nitrogen to coordinate with metals makes these scaffolds interesting as ligands in catalysis. For instance, S-(pyridin-2-yl) thioesters are used as acylating agents in the synthesis of complex molecules like tetrapyrroles. nih.gov

| Research Area | Focus | Potential Applications | Relevant Findings |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of novel thiophene-pyridine hybrids | Anticancer, antimicrobial, anti-inflammatory drugs researchgate.netmdpi.comnih.gov | Certain derivatives show potent cytotoxicity against cancer cell lines and activity against drug-resistant bacteria. researchgate.net |

| Synthetic Chemistry | Development of efficient thioester and thiophene synthesis | Greener chemical processes, access to novel compounds organic-chemistry.orgnih.gov | Visible-light-driven methods and skeletal editing of pyridines are emerging as powerful synthetic tools. organic-chemistry.orgnih.gov |

| Materials Science | Exploration of electronic and photophysical properties | Organic electronics (OLEDs, OFETs), sensors nih.gov | Donor-acceptor structure is key to tuning electronic properties for device applications. |

| Catalysis | Use as ligands and acylating agents | Synthesis of complex organic molecules nih.gov | S-(pyridin-2-yl) thioesters are effective reagents for mono-acylation of pyrrolic species. nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

S-pyridin-2-yl thiophene-3-carbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS2/c12-10(8-4-6-13-7-8)14-9-3-1-2-5-11-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUUFAFQDMCGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Direct Thioesterification Approaches to S-Pyridin-2-yl Thiophene-3-carbothioate

Direct thioesterification represents a fundamental and widely employed strategy for the synthesis of this compound. This approach involves the direct coupling of a thiophene-3-carboxylic acid derivative with a thiol precursor, often facilitated by activating agents or specialized catalytic systems.

Condensation Reactions Utilizing Thiol Precursors

The condensation of pyridine-2-thiol (B7724439) with a suitable thiophene-3-carboxylic acid derivative is a cornerstone of direct thioesterification. This method relies on the nucleophilic attack of the sulfur atom of the thiol onto an electrophilic carbonyl carbon of the thiophene (B33073) precursor.

A common and practical route involves the use of an activated form of thiophene-3-carboxylic acid, such as thiophene-3-carbonyl chloride. researchgate.netmdpi.comcolab.ws The high reactivity of the acid chloride facilitates the nucleophilic acyl substitution by pyridine-2-thiol. A similar reaction has been reported for the synthesis of S-1,3-benzothiazol-2-ylthiophene-2-carbothioate, where thiophene-2-carbonylchloride was reacted with 2-mercaptobenzothiazole (B37678) in the presence of pyridine (B92270). researchgate.net This suggests that a parallel approach using thiophene-3-carbonyl chloride and pyridine-2-thiol would be a viable method for synthesizing the title compound. The reaction typically proceeds under mild conditions, often in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct. researchgate.net

Alternatively, thiophene-3-carboxylic acid itself can be used directly, provided a suitable activating agent is employed to enhance the electrophilicity of the carbonyl group. nih.gov

Table 1: Coupling of Thiophene-3-carboxylic Acid Derivatives with Pyridine-2-thiol

| Thiophene-3-carboxylic Acid Derivative | Thiol Precursor | Coupling Conditions | Product |

| Thiophene-3-carbonyl chloride | Pyridine-2-thiol | Base (e.g., pyridine), inert solvent | This compound |

| Thiophene-3-carboxylic acid | Pyridine-2-thiol | Activating agent (e.g., DCC, EDC) | This compound |

This table presents hypothetical reaction schemes based on analogous chemical transformations.

To circumvent the need for the often moisture-sensitive acid chlorides, direct coupling of thiophene-3-carboxylic acid with pyridine-2-thiol can be achieved using carbodiimide-based activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the thiol to form the desired thioester.

This method is advantageous as it allows for a one-pot synthesis from the commercially available carboxylic acid and thiol. The choice of solvent and reaction temperature can be optimized to maximize yield and minimize side reactions.

Metal-Catalyzed Thioesterification Reactions

In recent years, metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, offering alternative pathways for thioester synthesis with potentially higher efficiency and broader substrate scope.

Palladium catalysis offers a versatile platform for the synthesis of thioesters. While direct palladium-catalyzed thioesterification between an aryl halide and a thiol is a common strategy, an alternative could involve the carbonylation of a halogenated thiophene in the presence of pyridine-2-thiol. For instance, a palladium-catalyzed carbonylation of a halothiophene could be a viable route. beilstein-journals.org Research on the synthesis of cyclopropylthiophenes has demonstrated the utility of palladium(II) acetate (B1210297) and phosphine (B1218219) ligands like SPhos for Suzuki-Miyaura cross-coupling reactions, which could be adapted for C-S bond formation. nih.gov

Table 2: Hypothetical Palladium-Catalyzed Synthesis

| Thiophene Substrate | Thiol Source | Catalyst System | Product |

| 3-Iodothiophene | Pyridine-2-thiol | Pd(OAc)₂, Ligand, CO | This compound |

This table outlines a potential synthetic route requiring further experimental validation.

A novel and metal-free approach to thioesterification involves the use of pyridine-borane complexes as catalysts. rsc.orgrsc.org Specifically, a 4-bromo pyridine–borane complex has been shown to effectively catalyze the direct coupling of carboxylic acids with thiols. rsc.org This method is attractive due to its operational simplicity and good functional group tolerance. The reaction is typically carried out at elevated temperatures in a high-boiling solvent like 1,2-dichlorobenzene (B45396) (1,2-DCB) or m-xylene. rsc.org The proposed mechanism involves the activation of the carboxylic acid by the pyridine-borane complex, facilitating the subsequent nucleophilic attack by the thiol. rsc.org

Table 3: Pyridine-Borane Catalyzed Thioesterification

| Carboxylic Acid | Thiol | Catalyst | Solvent | Temperature | Product |

| Thiophene-3-carboxylic acid | Pyridine-2-thiol | 4-Bromo pyridine–borane complex | 1,2-DCB | 140 °C | This compound |

This table is based on a reported general procedure for pyridine-borane catalyzed thioesterification. rsc.org

Alternative Synthetic Pathways to this compound

Beyond the direct acylation with an acid chloride, several other strategies can be envisaged for the formation of this compound.

Acyl transfer, or trans-thioesterification, presents a viable alternative route. This method involves reacting a more readily available or more reactive thioester of thiophene-3-carboxylic acid with 2-mercaptopyridine (B119420) or its corresponding thiolate. The reaction is typically driven to completion by the formation of a more stable thioester or by removing one of the products.

Base-catalyzed transesterification of thionoesters has been reported, suggesting a similar approach could be applied to thioesters. youtube.com For instance, a methyl or ethyl thioester of thiophene-3-carboxylic acid could be treated with the sodium salt of 2-mercaptopyridine. The equilibrium would favor the formation of the more stable pyridyl thioester.

This concept is also a cornerstone of Native Chemical Ligation (NCL), a powerful technique for peptide synthesis, which relies on the reversible trans-thioesterification between a C-terminal peptide thioester and an N-terminal cysteine residue. nih.gov This is followed by an irreversible S-to-N acyl transfer to form a native peptide bond. nih.gov While the context is different, the underlying principle of acyl exchange between thiol-containing molecules is directly relevant.

Table 1: Examples of Acyl Transfer and Thioesterification Methods

| Acyl Donor | Thiol Acceptor | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Thiol | DCC (Dehydrating Agent) | Thioester | wikipedia.org |

| Carboxylic Acid | Thiol | DPDTC (Activating Agent) | 2-Pyridyl Thioester | rsc.org |

| Tertiary Thioamide | Alkyl Halide | NaI, HTAB, DABCO (in water) | Thioester | rsc.orgrsc.org |

| Methyl Thionoester | Alcohol | Base Catalyst | Thionoester | youtube.com |

| Peptide Hydrazide | Thiol (e.g., MPAA) | NaNO₂ Activation | Peptide Thioester | nih.gov |

While less common as a primary synthetic design, rearrangement reactions could potentially lead to the formation of the target thioester or represent undesired side reactions. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution where a suitable nucleophile can migrate from a side chain to an activated aromatic ring. While a direct Smiles rearrangement to form the C-S bond of the thioester is unlikely in this specific case, the general reactivity patterns of substituted pyridine and thiophene rings under certain conditions (e.g., strong base) could facilitate unforeseen rearrangements.

More relevant are S-to-N or N-to-S acyl transfer reactions, which are essentially intramolecular rearrangements. nih.gov If a molecule were constructed containing both the thiophene-3-carbonyl moiety and the 2-aminopyridine (B139424) structure linked by a different functionality, a subsequent rearrangement could potentially form the desired thioester, although this would be a convoluted and non-standard approach. Video analyses of pyridine synthesis show that cycloaddition and rearrangement reactions can lead to a variety of substituted pyridines, but these are generally complex and may not be suitable for the specific target. youtube.com

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound requires careful control of selectivity, given the multiple reactive sites on both heterocyclic rings.

The primary challenge in forming the thiocarbothioate (thioester) linkage is to ensure the reaction occurs between the carboxylic acid (or its activated form) and the thiol, without competing side reactions.

Using an activated carboxylic acid derivative like thiophene-3-carbonyl chloride is a standard method to ensure the formation of the thioester bond upon reaction with a thiol. wikipedia.org The reaction with 2-mercaptopyridine would likely proceed efficiently, especially in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P) can be used to directly couple thiophene-3-carboxylic acid with 2-mercaptopyridine. wikipedia.org These methods avoid the need to first synthesize the acyl chloride, but require careful purification to remove the coupling agent byproducts.

Both the thiophene and pyridine rings possess distinct reactivity patterns that must be managed to ensure the desired S-acylation.

Pyridine Ring: 2-Mercaptopyridine exists in a tautomeric equilibrium with pyridine-2-thione. youtube.com The thione tautomer is generally favored and is crucial for the desired reactivity, as the sulfur atom is a soft nucleophile that readily attacks the soft electrophilic carbonyl carbon of the activated acid. The pyridine nitrogen, however, is a hard nucleophile and is also basic. youtube.com To prevent N-acylation, the reaction is typically performed under neutral or slightly basic conditions. The use of strong acids would protonate the nitrogen, deactivating it towards acylation but also potentially protonating the thiol, reducing its nucleophilicity. youtube.com

Thiophene Ring: The thiophene ring is susceptible to electrophilic aromatic substitution, preferentially at the C2 and C5 positions. youtube.comfayoum.edu.eg During the activation of thiophene-3-carboxylic acid or the subsequent coupling reaction, conditions must be controlled to prevent side reactions on the thiophene ring. For example, when using thionyl chloride to form the acid chloride, excess reagent and high temperatures should be avoided to prevent potential chlorination of the ring. Similarly, in direct coupling reactions, strong electrophilic activators could potentially react with the thiophene ring. The choice of mild coupling agents and controlled reaction conditions is therefore paramount.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Several general strategies for green thioester synthesis can be adapted.

Solvent Selection: Traditional syntheses of acyl chlorides and subsequent couplings often use chlorinated solvents like dichloromethane (B109758) or chloroform. Replacing these with greener alternatives such as cyclopentanone (B42830) or 2-methyltetrahydrofuran (B130290) would be a significant improvement. wikipedia.org Some modern thioester syntheses have even been developed to work in water, using surfactants to facilitate the reaction between hydrophobic substrates. rsc.orgrsc.org

Atom Economy and Reagent Choice: Direct coupling of the carboxylic acid and thiol using a catalytic amount of an activator is preferable to the stoichiometric use of reagents like thionyl chloride. The use of safer coupling reagents like T3P, which produces water-soluble byproducts, simplifies purification and reduces hazardous waste compared to DCC. wikipedia.org An innovative approach utilizes di-2-pyridyldithiocarbonate (DPDTC) to generate 2-pyridyl thioesters, where the 2-mercaptopyridine byproduct can be easily recovered. rsc.org

Energy Efficiency: Exploring lower-temperature catalytic methods or alternative energy sources like microwave irradiation could reduce energy consumption. Photocatalytic methods for generating thioesters have also been reported, using visible light as a sustainable energy source and O₂ as a green oxidant. acs.orgnih.gov

Table 2: Green Chemistry Approaches in Thioester Synthesis

| Green Principle | Method/Reagent | Advantage | Reference |

|---|---|---|---|

| Safer Solvents | Water, Cyclopentanone | Reduces use of hazardous/chlorinated solvents. | wikipedia.orgrsc.orgrsc.org |

| Catalysis | DABCO, T3P | Reduces stoichiometric waste from coupling agents. | wikipedia.orgrsc.orgrsc.org |

| Renewable Feedstocks/Energy | Visible Light Photocatalysis | Uses sustainable energy; O₂ as a green oxidant. | acs.orgnih.gov |

| Waste Reduction | One-pot synthesis | Minimizes purification steps and solvent usage. | rsc.org |

| Atom Economy | Direct C-H activation (if applicable) | Avoids pre-functionalization of starting materials. | N/A for this specific target |

An Examination of this compound: Synthetic Pathways and Green Chemistry Perspectives

The synthesis of this compound can be logically achieved through the acylation of a thiol with an acyl chloride. This standard method for forming thioester bonds is generally high-yielding and proceeds under relatively mild conditions. The proposed two-step synthesis begins with the conversion of thiophene-3-carboxylic acid to its more reactive acyl chloride derivative, followed by reaction with 2-mercaptopyridine.

The first step is the formation of thiophene-3-carbonyl chloride from thiophene-3-carboxylic acid, typically using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is well-established in organic synthesis. mdpi.com

The subsequent and key step is the reaction of the generated thiophene-3-carbonyl chloride with 2-mercaptopyridine to form the desired this compound. This reaction is a nucleophilic acyl substitution where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the thioester and hydrochloric acid as a byproduct. To neutralize the HCl byproduct, a non-nucleophilic base, such as pyridine or triethylamine, is often added to the reaction mixture.

In the context of green chemistry, the ideal synthesis minimizes or eliminates the use of hazardous solvents. The proposed synthesis of this compound traditionally employs aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (B95107) (THF) to dissolve the reactants and facilitate the reaction. However, there is a strong impetus in modern synthetic chemistry to move towards solvent-free conditions.

Solvent-free, or solid-state, reactions can offer several advantages, including reduced environmental impact, lower costs associated with solvent purchase and disposal, and sometimes, enhanced reaction rates and selectivity. For the reaction between thiophene-3-carbonyl chloride and 2-mercaptopyridine, a solvent-free approach could potentially be achieved by grinding the solid reactants together, possibly with a solid base like potassium carbonate. This technique, known as mechanochemistry, uses mechanical energy to initiate and sustain chemical reactions.

Another avenue for a solvent-free approach is a melt-phase reaction, where the reactants are heated above their melting points to form a liquid phase in the absence of a solvent. Given that thiophene-3-carbonyl chloride has a relatively low melting point, this could be a viable strategy.

While no specific studies on the solvent-free synthesis of this compound have been reported, research into solvent-free carboxylation of thiophene and catalyst-free synthesis of related pyridine derivatives suggests a growing trend towards eliminating solvents in heterocyclic chemistry. mdpi.comrsc.org These approaches often lead to cleaner reactions and simpler work-up procedures.

Atom economy is a central concept in green chemistry that evaluates the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

For the proposed synthesis of this compound from thiophene-3-carbonyl chloride and 2-mercaptopyridine, the reaction is as follows:

Thiophene-3-carbonyl chloride + 2-Mercaptopyridine → this compound + Hydrochloric Acid

To calculate the atom economy, we need the molecular weights of the reactants and the desired product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Thiophene-3-carbonyl chloride | C₅H₃ClOS | 146.60 |

| 2-Mercaptopyridine | C₅H₅NS | 111.17 |

| This compound | C₁₀H₇NOS₂ | 221.30 |

The atom economy is calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Atom Economy = (221.30 / (146.60 + 111.17)) x 100

Atom Economy = (221.30 / 257.77) x 100 ≈ 85.85%

It is important to note that while the atom economy of the final step is high, a full assessment would also consider the synthesis of the starting materials. For instance, the preparation of thiophene-3-carbonyl chloride from thiophene-3-carboxylic acid using thionyl chloride has a lower atom economy due to the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. Optimizing the entire synthetic route for atom economy would involve exploring alternative, more atom-economical methods for activating the carboxylic acid, such as catalytic methods that avoid the use of stoichiometric activating agents.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Acyl Substitution Reactions at the Thioester Linkage

The thioester group in S-pyridin-2-yl thiophene-3-carbothioate is a key site for chemical transformations, particularly nucleophilic acyl substitution reactions. This reactivity stems from the electrophilic nature of the carbonyl carbon and the ability of the 2-thiopyridyl group to act as a leaving group. The general mechanism for these reactions is a two-step addition-elimination process. harvard.edu In the first step, the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. harvard.edu This is followed by the elimination of the leaving group, in this case, pyridine-2-thiolate, to yield the substituted product. harvard.edu

Thioesters, including by inference this compound, are known to react with oxygen-centered nucleophiles such as alcohols and phenols to form the corresponding esters. While reactions with nucleophilic oxygen atoms are generally slower than with nucleophilic sulfur atoms, they are thermodynamically favorable. harvard.edu These reactions can be catalyzed by either acid or base. In mechanochemical synthesis, the nucleophilic substitution of alcohols can be achieved using an activating reagent and a base, which could be applicable to thioesters as well. chemrxiv.org The reaction of aryl methyl ethers with thioesters can be catalyzed by a rhodium complex to produce aryl esters. nih.gov

The reaction of thioesters with nitrogen nucleophiles, such as amines, to form amides is a well-established transformation. This aminolysis is a crucial reaction in both synthetic organic chemistry and biological systems. For instance, the reaction of 2,4-dinitrofluorobenzene with the amino groups of peptides is a classic example of nucleophilic aromatic substitution, and similar principles apply to the aminolysis of thioesters. libretexts.org The reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, a secondary amine, proceeds via a stepwise addition-elimination mechanism. nih.gov In this process, the amine attacks the electrophilic carbon, and the subsequent elimination of the leaving group can be facilitated by an excess of the amine acting as a base. nih.gov It can be inferred that this compound would react similarly with various primary and secondary amines to yield the corresponding thiophene-3-carboxamides. The enantioselective synthesis of chiral amines can be achieved by reacting pyridine-2-carboxaldehyde with a chiral sulfinamide, followed by the addition of an organometallic reagent. youtube.com

The thioester linkage is susceptible to cleavage under both basic and acidic conditions, primarily through hydrolysis.

Under basic conditions , thioesters undergo saponification, where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. youtube.com This leads to the formation of a carboxylate salt and the corresponding thiol. The rate of base-mediated hydrolysis (kb) is a key parameter in quantifying this process. nih.gov For S-methyl thioacetate (B1230152), a model alkyl thioester, the second-order rate constant for base-mediated hydrolysis is 1.6 x 10-1 M-1s-1. nih.gov

Under acidic conditions , the hydrolysis of thioesters is also observed. The acid-mediated hydrolysis (ka) is generally slower than the base-mediated process. nih.gov For S-methyl thioacetate, the rate constant for acid-mediated hydrolysis is 1.5 x 10-5 M-1s-1. nih.gov Additionally, some thioesters can undergo pH-independent hydrolysis (kw). harvard.edunih.gov Reductive cleavage of thioesters to the corresponding thiols can also be achieved using reagents like lithium in the presence of a catalytic amount of naphthalene. organic-chemistry.org

Kinetic studies on model thioesters provide valuable insights into the reactivity of the thioester bond in this compound. The rate of hydrolysis is influenced by pH and temperature. researchgate.net The half-life for the hydrolysis of S-methyl thioacetate at pH 7 and 23°C is 155 days, indicating that some thioesters can be relatively stable in water. nih.gov

Transacylation, or thiol-thioester exchange, is a competing reaction in the presence of other thiol-containing compounds. The rate of this exchange is often significantly faster than hydrolysis. nih.gov For example, the second-order rate constant for thiol-thioester exchange between S-methyl thioacetate and 2-sulfonatoethanethiolate is 1.7 M-1s-1, with a half-life of 38 hours at pH 7 and 23°C with a 1 mM thiol concentration. nih.gov

The following table summarizes kinetic data for the hydrolysis of model thioesters, which can be used to estimate the reactivity of this compound.

| Thioester | Rate Constant Type | Value | Conditions | Reference |

| S-Methyl Thioacetate | ka (acid-mediated hydrolysis) | 1.5 x 10-5 M-1s-1 | Water | nih.gov |

| S-Methyl Thioacetate | kb (base-mediated hydrolysis) | 1.6 x 10-1 M-1s-1 | Water | nih.gov |

| S-Methyl Thioacetate | kw (pH-independent hydrolysis) | 3.6 x 10-8 s-1 | Water | nih.gov |

| S-Ethyl Trifluorothioacetate | First-order rate constant | 3.7 x 10-5 s-1 | Water-acetonitrile, 23.0 °C | mdpi.com |

| p-Nitrophenyl Trifluoroacetate | First-order rate constant | 5.0 x 10-2 s-1 | Pure water, 25.0 °C | mdpi.com |

Electrophilic Aromatic Substitution on the Thiophene (B33073) Moiety

The thiophene ring in this compound is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution (SEAr). chemrxiv.orge-bookshelf.de The regioselectivity of this reaction is influenced by the directing effect of the carbothioate substituent at the 3-position.

The carbothioate group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. In 3-substituted thiophenes, electrophilic substitution preferentially occurs at the 2- or 5-position. stackexchange.com The stability of the cationic intermediate (arenium ion) formed during the reaction determines the preferred position of attack. stackexchange.com Attack at the 2-position leads to a more stable intermediate with three resonance structures, whereas attack at the 4-position results in a less stable intermediate with only two resonance structures. stackexchange.com Attack at the 5-position is also possible, and the outcome can be influenced by the nature of the electrophile and the reaction conditions.

For 3-substituted thiophenes with electron-withdrawing groups, electrophilic substitution can be directed to the 4-position under certain conditions, such as in oxidative coupling reactions. tum.de However, in classical SEAr reactions like Friedel-Crafts acylation, the 2- and 5-positions are generally favored. stackexchange.com Theoretical studies using Density Functional Theory (DFT) on 3-substituted thiophenes have shown that the regioselectivity can be influenced by the presence of a Lewis acid catalyst. researchgate.net In the absence of a catalyst, substitution at the α'-position (position 5) is often preferred, while the presence of a catalyst can favor substitution at the β-position (position 4). researchgate.net

The following table summarizes the expected regioselectivity for electrophilic aromatic substitution on the thiophene ring of this compound based on general principles for 3-substituted thiophenes.

| Position of Attack | Directing Effect of -COSR at C3 | Predicted Reactivity | Rationale |

| C2 | Deactivating, meta-directing (relative to C3) | Likely minor product | Steric hindrance from the substituent at C3. |

| C4 | Deactivating, meta-directing (relative to C3) | Potential product, especially with certain catalysts | Less stable carbocation intermediate compared to C5 attack. |

| C5 | Deactivating, para-directing (relative to C3) | Major product | More stable carbocation intermediate due to resonance stabilization involving the sulfur atom of the thiophene ring. |

Influence of the Thioester Group on Ring Activation

On the thiophene ring, the electron-withdrawing nature of the carbothioate at the C3 position reduces the ring's inherent nucleophilicity. While thiophenes are known to undergo reactions like metalation followed by ring-opening, the presence of the deactivating group would necessitate potent reagents. researchgate.net

For the pyridine (B92270) ring, which is already π-deficient, the addition of the electron-withdrawing thioester group further diminishes its reactivity towards electrophiles. imperial.ac.ukresearchgate.net However, this electronic-deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions (ortho and para to the nitrogen atom), which are electronically activated for such attacks. abertay.ac.ukresearchgate.net

Table 1: Predicted Influence of Thioester Group on Aromatic Ring Reactivity

| Aromatic Ring | Effect of Thioester Group | Predicted Reactivity toward Electrophiles (E+) | Predicted Reactivity toward Nucleophiles (Nu-) |

|---|---|---|---|

| Thiophene | Electron-withdrawing | Strongly Deactivated | Slightly Activated (at specific positions) |

| Pyridine | Electron-withdrawing | Strongly Deactivated | Activated (especially at C4, C6) |

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is a primary site for chemical reactions, including protonation, coordination to Lewis acids, oxidation, and alkylation. abertay.ac.ukimperial.ac.ukyoutube.com

The nitrogen atom in the pyridine ring readily interacts with Brønsted acids (protonation) and Lewis acids. imperial.ac.ukyoutube.com Coordination of a Lewis acid, such as a zinc-based species, to the nitrogen atom drastically increases the electron-deficient character of the pyridine ring. nih.govsemanticscholar.org This activation renders the ring core significantly more susceptible to attack by nucleophiles. researchgate.netnih.gov The basicity of the pyridine nitrogen, and thus the strength of this coordination, is reduced by the presence of electron-withdrawing substituents. abertay.ac.uk Therefore, the thioester group in this compound is expected to lower the pKa of its conjugate acid compared to unsubstituted pyridine.

The nucleophilic nitrogen atom can also be targeted to form N-oxides or N-alkylated pyridinium (B92312) salts.

N-Oxidation: Pyridine and its derivatives can be oxidized to the corresponding N-oxides using reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). scripps.eduarkat-usa.org The resulting pyridine-N-oxide exhibits altered reactivity; the oxygen atom can activate the C2 and C4 positions for both nucleophilic and electrophilic attack. scripps.eduwikipedia.org Deoxygenation can subsequently restore the pyridine ring. wikipedia.org

N-Alkylation: Reaction with alkylating agents like alkyl halides leads to the formation of N-alkylpyridinium salts. youtube.comacs.org These salts are highly activated electrophiles, making the pyridine ring exceptionally prone to nucleophilic addition reactions. acs.orgmdpi.com The choice of alkylating agent and reaction conditions can direct the regioselectivity of subsequent functionalization. acs.org

Table 2: Common Reagents for Pyridine Nitrogen Functionalization

| Reaction Type | Typical Reagent(s) | Product | Reference |

|---|---|---|---|

| Protonation | HCl, H₂SO₄ | Pyridinium salt | imperial.ac.uk |

| Lewis Acid Coordination | ZnCl₂, B(C₆F₅)₃ | Pyridine-Lewis acid adduct | nih.govrsc.org |

| N-Oxidation | H₂O₂, m-CPBA | Pyridine-N-oxide | scripps.eduarkat-usa.org |

| N-Alkylation | CH₃I, Benzyl bromide | N-Alkylpyridinium salt | youtube.comacs.org |

Radical Reactions and Photochemical Transformations

The thioester linkage is a known chromophore that can absorb light, leading to photochemical reactions. These transformations often involve the cleavage of the carbon-sulfur bonds, generating highly reactive radical intermediates.

The carbon-sulfur bond in thioesters and related compounds is susceptible to cleavage upon irradiation with light. unipr.itrsc.org This process can be induced by UV or visible light and may proceed through direct photolysis or via photoredox catalysis. unipr.itacs.org The homolytic cleavage of the C–S bond is a common pathway, resulting in the formation of a radical pair. acs.orgnih.gov For this compound, two primary cleavage pathways are conceivable: cleavage of the S–C(pyridine) bond or the S–C(carbonyl) bond. Experimental evidence from related thioglycosides shows that direct UV irradiation can efficiently break the C–S bond, initiating radical processes. acs.org

The photo-induced homolytic cleavage of the C–S bonds in this compound would generate distinct radical intermediates.

Pathway A (S–Cpyridine cleavage): Generates a thiophene-3-carbonylthiyl radical and a pyridin-2-yl radical.

Pathway B (S–Ccarbonyl cleavage): Generates a pyridin-2-ylthiyl radical and a thiophene-3-carbonyl radical.

The generation of acyl radicals from thioesters is a documented process in photoredox catalysis, and these radicals can engage in a variety of subsequent inter- and intramolecular reactions. rsc.org Similarly, thiyl radicals are versatile intermediates known to participate in addition reactions with unsaturated compounds like alkenes and alkynes. nih.gov The aryl radical (pyridin-2-yl) formed in Pathway A could be trapped by radical scavengers or participate in coupling reactions to form new C-C bonds. unibo.itresearchgate.net The specific pathway and subsequent reactions would depend on the precise reaction conditions, including the wavelength of light, solvent, and presence of other reagents.

Table 3: Potential Radical Intermediates from Photolysis

| Cleavage Site | Radical 1 | Radical 2 | Potential Fate |

|---|---|---|---|

| S—C(pyridine) | Thiophene-3-carbonylthiyl radical | Pyridin-2-yl radical | Hydrogen abstraction, coupling |

| S—C(carbonyl) | Pyridin-2-ylthiyl radical | Thiophene-3-carbonyl radical | Decarbonylation, addition reactions |

Compound Nomenclature

Computational Elucidation of Reaction Mechanisms

Computational modeling has become an indispensable tool in mechanistic chemistry, offering insights that are often inaccessible through experimental means alone. For this compound, computational studies would be crucial in predicting its reactivity, understanding the stability of intermediates, and identifying the most probable pathways for its transformations.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has proven to be a robust and widely used tool for investigating the mechanisms of chemical reactions. A key aspect of this is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The structure and energy of the transition state dictate the activation energy and, consequently, the rate of a reaction.

For a molecule like this compound, DFT studies would focus on several potential reactions, such as nucleophilic acyl substitution at the thioester carbonyl group. In such a reaction, a nucleophile would attack the carbonyl carbon, leading to a tetrahedral intermediate. The transition state for this process would be a high-energy structure where the new bond with the nucleophile is partially formed, and the carbonyl double bond is partially broken.

Theoretical calculations using DFT can provide detailed geometric parameters of this transition state, including bond lengths and angles. For instance, in a hypothetical hydrolysis reaction, the transition state would feature a partially formed bond between the carbonyl carbon and the oxygen of a water molecule, and an elongated C-S bond to the pyridin-2-ylthiol leaving group.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Transition State of Hydrolysis of this compound

| Parameter | Ground State (Å) | Transition State (Å) |

| C=O Bond Length | 1.21 | 1.35 |

| C-S Bond Length | 1.78 | 1.95 |

| C-O (incoming H₂O) | - | 2.10 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations of a transition state.

These calculations are often performed using various functionals and basis sets, such as B3LYP/6-311G(d,p), to ensure the accuracy of the results. The nature of the transition state is confirmed by frequency calculations, where a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Beyond identifying the transition state, DFT calculations are instrumental in mapping the entire reaction pathway. This involves calculating the energies of the reactants, intermediates, transition states, and products, resulting in a potential energy surface or a reaction energy profile. This profile provides a visual representation of the energy changes that occur as the reaction progresses.

The reaction pathway for the aminolysis of this compound, for example, would likely proceed through a stepwise mechanism involving a tetrahedral intermediate. The energy landscape would show two transition states and one intermediate. The first transition state would lead to the formation of the tetrahedral intermediate, and the second would correspond to the departure of the 2-thiopyridone leaving group.

Table 2: Hypothetical Calculated Energies for the Aminolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | +5.8 |

| Transition State 2 | +18.5 |

| Products | -10.3 |

Note: This data is hypothetical and for illustrative purposes. The values represent the type of output from a reaction pathway analysis.

Advanced Structural and Spectroscopic Elucidation

Vibrational Spectroscopy for Bonding and Functional Group Analysis

No experimental IR spectral data for S-Pyridin-2-yl thiophene-3-carbothioate has been found in the surveyed literature. A detailed assignment of its characteristic absorption bands, particularly for the carbonyl (C=O) and thioester (C-S-C) groups, is therefore not possible.

Similarly, Raman spectroscopic data for this compound is not available in the public domain. Analysis of its molecular vibrations and the extent of electronic conjugation within the molecule via Raman scattering cannot be performed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been reported. Without this fundamental data, a definitive assignment of the proton and carbon environments within the thiophene (B33073) and pyridine (B92270) rings is unachievable.

There is no available information on heteronuclear NMR studies, such as ¹⁵N or ³³S NMR, for this compound. Such data would be invaluable for directly probing the electronic environments of the nitrogen and sulfur heteroatoms.

Advanced 2D NMR experimental data (COSY, HSQC, HMBC, NOESY) for this compound is absent from the literature. Consequently, a detailed analysis of the through-bond and through-space correlations to confirm the connectivity and elucidate the conformational arrangement of the molecule cannot be conducted.

Dynamic NMR Spectroscopy for Rotational Barriers and Fluxional Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy serves as a powerful tool for investigating the conformational dynamics of this compound. Specifically, it allows for the quantification of energy barriers associated with the rotation around the C-S and C-C single bonds connecting the thiophene and pyridine rings.

Due to a low rotational barrier, molecules like this compound can exist as a distribution of conformers in solution at equilibrium. rsc.org The rotation around the C-S ester linkage and the C-C bond between the carbonyl group and the thiophene ring gives rise to different spatial arrangements of the aromatic rings relative to each other. At low temperatures, the rate of this rotation is slow on the NMR timescale, and distinct signals may be observed for each conformer. As the temperature increases, the rotational rate accelerates. When the rate of interconversion becomes comparable to the frequency difference between the signals of the conformers, the peaks broaden, coalesce, and eventually sharpen into a time-averaged signal at higher temperatures.

By analyzing the temperature-dependent changes in the NMR lineshape, it is possible to determine the rate constants for the rotational process at various temperatures. These rate constants can then be used in the Eyring or Arrhenius equations to calculate the activation parameters for the rotational barrier, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide critical insights into the steric and electronic factors governing the conformational flexibility of the molecule. For related thiophene-containing systems, these rotational barriers are often found to be relatively low, indicating significant fluxionality at room temperature.

Electronic Spectroscopy and Photophysical Characterization

The electronic and photophysical properties of this compound are explored using a combination of UV-Vis and fluorescence spectroscopy, providing a detailed picture of its electronic transitions and excited-state behavior.

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the molecule. Typically, aromatic and heteroaromatic compounds like this exhibit intense absorptions in the ultraviolet region, corresponding to π → π* transitions within the thiophene and pyridine rings. The thioester linkage can also contribute to the electronic structure, potentially giving rise to n → π* transitions, which are generally weaker.

Theoretical studies on related thiophene derivatives using methods like Time-Dependent Density Functional Theory (TD-DFT) and Algebraic Diagrammatic Construction to the Second Order (ADC(2)) have been employed to predict and interpret these electronic transitions. mdpi.com For similar chromophoric systems, the lowest energy absorption band is often dominated by the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. mdpi.com The position and intensity of these absorption bands can be influenced by the solvent polarity, reflecting changes in the ground and excited state dipole moments.

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 400 | High-intensity transitions involving the promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic rings. |

| n → π | > 300 | Lower-intensity transitions involving the promotion of a non-bonding electron (e.g., from sulfur or oxygen) to a π antibonding orbital. |

This table presents typical data for chromophores similar to the subject compound and is for illustrative purposes.

Fluorescence spectroscopy provides valuable information about the de-excitation pathways of the electronically excited state of this compound. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From this state, it can relax back to the ground state (S0) via radiative (fluorescence) or non-radiative pathways.

The study of related thiophene-containing molecules has revealed complex excited-state dynamics. rsc.orgrsc.org For instance, in some push-pull systems, an internal charge transfer (ICT) process can occur in the excited state, which is often accompanied by structural relaxation, such as the planarization of the thiophene rings. rsc.org This ICT character can lead to a large Stokes shift, which is the difference in energy between the absorption and emission maxima.

The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters that characterize the excited-state dynamics. These parameters are sensitive to the molecular environment, including solvent polarity and viscosity. In some cases, specific non-radiative decay channels can be activated, leading to a decrease in the fluorescence quantum yield. rsc.org Theoretical investigations into similar systems have highlighted the importance of processes like excited-state intramolecular proton transfer (ESIPT) in structurally related molecules, which can significantly influence the fluorescence properties. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If this compound were to be modified with a chiral center or exist in a chiral environment, CD spectroscopy could be employed. This technique measures the differential absorption of left and right circularly polarized light. A non-zero CD signal would indicate the presence of chirality in the molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), could be used to determine the absolute configuration of a chiral derivative and to study conformational changes that affect the molecule's chirality. As the parent compound this compound is achiral, it would not exhibit a CD spectrum.

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₇NOS₂), the exact mass can be calculated and compared to the experimentally determined value. cymitquimica.com This comparison allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

The fragmentation of related heterocyclic compounds under electron impact (EI) or other ionization methods often follows characteristic pathways. sapub.org For this compound, the molecular ion peak would be expected. Subsequent fragmentation could involve the cleavage of the thioester bond, leading to the formation of ions corresponding to the pyridinethiol and thiophene-3-carbonyl moieties. Further fragmentation of these primary fragments would provide additional structural information. Common fragmentation processes for such systems include the loss of small neutral molecules like CO, CS, or H₂S. The analysis of these fragmentation pathways helps to piece together the connectivity of the molecule.

| Ion | Proposed Structure |

| [C₁₀H₇NOS₂]⁺ | Molecular Ion |

| [C₅H₄NS]⁺ | Pyridinethiol Cation |

| [C₅H₃OS]⁺ | Thiophene-3-carbonyl Cation |

This table presents plausible fragment ions based on the structure of the subject compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Specific tandem mass spectrometry (MS/MS) studies detailing the precise fragmentation pattern of this compound are not extensively reported in peer-reviewed literature. However, based on the fundamental principles of mass spectrometry and the structure of the molecule—which consists of a thiophene-3-carbonyl moiety linked to a pyridine-2-yl group via a thioester bond—a probable fragmentation pathway can be predicted.

The primary fragmentation event in MS/MS analysis would likely involve the cleavage of the thioester bond (C-S), which is one of the more labile bonds in the structure. This would be expected to generate two principal fragment ions:

A thienoyl cation ([C₅H₃OS]⁺).

A 2-mercaptopyridine (B119420) radical cation ([C₅H₄NS]⁺).

Further fragmentation of the thienoyl cation could involve the loss of carbon monoxide (CO) to yield a thiophene cation. The pyridinethiol fragment may undergo subsequent fragmentation characteristic of the pyridine ring.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Structure and Reactivity

Computational analyses of thiol-ene reactions have demonstrated that solvents can have a more significant impact on hydrogen atom transfer reactions, with non-polar solvents favoring certain reaction pathways. bogazici.edu.tr This suggests that the reactivity of the thioester group in S-Pyridin-2-yl thiophene-3-carbothioate could be modulated by the choice of solvent. The reactivity of oxoesters and thioesters in nucleophilic acyl transfer reactions has been shown through computational studies to be dependent on the nucleophile and the stabilization of the transition state, which can be influenced by the solvent. nih.gov

A review on solvent effects highlights that solvents can alter reaction rates and selectivity by changing the relative stabilization of reactants, transition states, and products. rsc.org For this compound, a systematic computational study modeling its behavior in a range of solvents from non-polar to polar would be necessary to quantify these effects. Such a study would likely employ methods like the Polarizable Continuum Model (PCM) within Density Functional Theory (DFT) calculations to simulate the solvent environment.

Table 1: Potential Solvent Effects on this compound (Hypothetical)

| Solvent Property | Potential Effect on Molecular Structure and Reactivity |

| Polarity | - Stabilization of polar ground states and transition states.- Alteration of the dihedral angles between the thiophene (B33073) and pyridine (B92270) rings.- Influence on the reactivity of the thioester group towards nucleophiles. |

| Hydrogen Bonding Capability | - Specific interactions with the pyridine nitrogen and carbonyl oxygen.- Potential to facilitate or hinder certain reaction mechanisms. |

| Viscosity | - Influence on diffusion-controlled reaction rates. |

This table is based on general principles of solvent effects and data from related compounds, as direct studies on this compound are not available.

Theoretical Studies of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the three-dimensional structure and intermolecular recognition of molecules. For this compound, both intramolecular and intermolecular non-covalent interactions are of significant interest.

While this compound does not possess strong hydrogen bond donors for intramolecular hydrogen bonding, its pyridine nitrogen and carbonyl oxygen atoms can act as hydrogen bond acceptors in the presence of suitable donors. In a crystalline or solution environment with protic solvents or other donor molecules, intermolecular hydrogen bonds are expected to be significant.

Computational studies on related pyridine-thiophene compounds have detailed the nature of such interactions. For example, a study on pyridine isomers containing nitrile and thiophene moieties highlighted the importance of C–H···N and C–H···O hydrogen bonds in stabilizing the crystal structure. nih.govnih.gov In N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, inversion dimers are formed through pairs of N—H···N hydrogen bonds, which are further reinforced by C—H···N and C—H···O interactions. researchgate.net These findings suggest that in the solid state of this compound, similar intermolecular C–H···N (to the pyridine nitrogen) and C–H···O (to the carbonyl oxygen) interactions would be key contributors to the crystal packing.

The presence of two aromatic rings, thiophene and pyridine, in this compound makes it a prime candidate for π-stacking and other aromatic interactions. These interactions are fundamental in the self-assembly of organic molecules and in their binding to biological targets.

Theoretical and experimental studies on pyridine-thiophene systems confirm the prevalence of such interactions. In the crystal structure of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, C—H···π interactions are observed, connecting molecules into layers. nih.gov A detailed analysis of pyridine isomers with thiophene moieties revealed that π···π and S···N contacts play a vital role in stabilizing the crystal structures. nih.govnih.gov The study calculated the intermolecular interaction energies, providing quantitative data on the strength of these non-covalent bonds.

Rational Design of Derivatives via In Silico Methods

In silico methods are instrumental in the rational design of new chemical entities with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis and testing.

Structure-Reactivity Relationship (SRR) studies aim to understand how modifications to the chemical structure of a molecule affect its reactivity. For this compound, SRR studies could explore how substituents on the thiophene or pyridine rings influence the reactivity of the thioester bond.

Quantitative Structure-Activity Relationship (QSAR) models, a subset of SRR, can be developed to predict the reactivity or biological activity of a series of related compounds. While no specific QSAR studies on this compound were found, research on 2-thioureidothiophene-3-carboxylates as CXCR2 antagonists demonstrates the application of these principles in identifying key structural features for biological activity. nih.gov Similar approaches could be applied to design derivatives of this compound with tailored reactivity for applications such as controlled release systems or as intermediates in organic synthesis.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov If this compound were identified as a hit compound with interesting biological activity, virtual screening could be employed to find derivatives with improved potency and selectivity.

The process would typically involve:

Target Identification and Preparation: A three-dimensional structure of the biological target would be obtained, either through experimental methods like X-ray crystallography or through homology modeling.

Library Preparation: Large databases of chemical compounds would be prepared for docking.

Molecular Docking: The library of compounds would be computationally "docked" into the binding site of the target. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity.

Hit Selection and Refinement: The top-scoring compounds from the virtual screen would be selected for further computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted binding mode. nih.gov These compounds would then be prioritized for experimental testing.

Numerous studies have demonstrated the success of virtual screening in identifying novel inhibitors for various targets, including kinases, using scaffolds containing thiophene and pyridine rings. nih.govrsc.org For example, virtual screening has been used to discover novel inhibitors of Pim-1 kinase and MET kinase. nih.govnih.gov These examples underscore the potential of using this compound as a starting point for in silico drug design campaigns.

An exploration of advanced chemical strategies reveals the potential for extensive functionalization of the compound this compound. These methods allow for precise modifications at its three key components: the pyridine ring, the thiophene ring, and the connecting thioester group. Such derivatization is crucial for modulating the molecule's physicochemical properties and developing new analogues with tailored functionalities.

Potential Applications in Materials Science and Catalysis

Utilization in Organic Electronics and Optoelectronics

The field of organic electronics leverages the tunable properties of π-conjugated organic molecules for applications in various devices. The inherent structure of S-Pyridin-2-yl thiophene-3-carbothioate makes it a promising candidate for investigation in this domain.

Conjugated polymers derived from thiophene (B33073) are among the most extensively studied materials for organic electronics due to their excellent stability and electronic properties. nih.gov The synthesis of these polymers often involves the carbon-carbon bond formation between aromatic monomer units, frequently achieved through transition metal-catalyzed cross-coupling reactions. nih.gov this compound could potentially serve as a monomer in such polymerization reactions. The thiophene ring provides the core conjugated backbone essential for charge transport.

The electronic properties of polythiophenes can be precisely tuned by introducing various functional groups. nih.gov For instance, electron-donating groups can raise the Highest Occupied Molecular Orbital (HOMO) energy level, decreasing the band gap and facilitating conduction. nih.gov The pyridine (B92270) and thioester groups in this compound would act as modifiers to the polymer's electronic structure. The pyridine group, being relatively electron-withdrawing, could influence the Lowest Unoccupied Molecular Orbital (LUMO) level, while the thioester linkage introduces further functionality. By analogy with other functionalized thiophenes, polymers derived from this monomer are expected to have distinct electronic and optical properties, such as altered band gaps and absorption spectra. researchgate.netmdpi.com The ability to control these properties is crucial for tailoring materials to specific electronic applications. nih.gov Polymerization could potentially proceed through C-S bond cleavage, a known method for forming conjugated polymers. nih.gov

Thiophene-based polymers are cornerstone materials for both OLEDs and OFETs. nih.gov Their utility in these devices stems from their semiconducting nature and processability. Polymers incorporating pyridine units have also been explored for a range of organic electronic applications, including high-performance n-type OFETs. researchgate.net The combination of thiophene and pyridine within a single monomeric unit like this compound suggests its potential for creating materials with ambipolar or specific n-type or p-type charge transport characteristics.

In OFETs, the mobility of charge carriers (electrons or holes) is a key performance metric. Research on materials with similar structural motifs has yielded impressive results. For example, OFETs based on dithienothiophene and diketopyrrolopyrrole derivatives containing pyridine have demonstrated high charge carrier mobilities. researchgate.netnih.gov These findings underscore the potential for polymers or small molecules derived from this compound to function as the active semiconductor layer in high-performance transistors.

Table 1: Representative Performance of Thiophene-Pyridine Based OFETs

| Material | Device Type | Highest Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

|---|---|---|---|---|

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | SC-OFET | 1.26 | 10⁶ - 10⁸ | nih.gov |

| DPPPy-C10-TN:SEBS blend | Stretchable OFET | 0.00196 (electron) | - | researchgate.net |

| DPPPy-C-Si-TN:SEBS blend | Stretchable OFET | 0.322 (electron) | - | researchgate.net |

This table showcases the performance of related material classes to indicate the potential of thiophene-pyridine systems. SC-OFET refers to Single Crystal Organic Field-Effect Transistor.

The development of efficient organic solar cells relies on photoactive materials that can absorb sunlight and convert it into electrical energy. Thiophene-based conjugated polymers and small molecules are widely used as electron donor materials in bulk heterojunction organic solar cells. researchgate.netmdpi.com The absorption spectrum and energy levels (HOMO/LUMO) of the donor material are critical for device performance.

The structure of this compound, with its combination of electron-rich thiophene and electron-deficient pyridine moieties, suggests it could function as part of a donor-acceptor system. Polymers derived from this monomer could exhibit broad absorption spectra, which is beneficial for harvesting a larger portion of the solar spectrum. researchgate.net The introduction of the pyridine unit can also deepen the HOMO energy level, which is advantageous for achieving a higher open-circuit voltage (Voc) in a solar cell. researchgate.net The thieno[3,2-b]thiophene (B52689) scaffold, a fused-ring relative of thiophene, has been successfully used to create photoactive materials for efficient organic solar cells, highlighting the promise of this general structural class. researchgate.net

Ligand Design in Coordination Chemistry and Catalysis

The presence of nitrogen and sulfur atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry, which can lead to the development of novel catalysts.

Pyridine is a classic and highly effective ligand for a vast array of transition metals. researchgate.net Its nitrogen atom possesses a lone pair of electrons that readily coordinates to metal centers. researchgate.net Similarly, compounds containing both pyridine and thiophene functionalities have been extensively studied as ligands. In related amide-based systems, such as N-(2-pyridyl)-3-thienylalkyl-carboxamides, the molecule acts as a bidentate ligand, coordinating to metal ions like Cu(II), Zn(II), and Co(II) through the pyridine nitrogen and the carbonyl oxygen. nih.govnih.gov

By analogy, this compound is expected to behave as a bidentate ligand. It could coordinate to a metal center via the pyridine nitrogen and either the sulfur or oxygen atom of the thioester group, forming a stable chelate ring. The specific coordination mode would depend on the metal ion and reaction conditions. The formation of such metal complexes is typically straightforward, often achieved by mixing solutions of the ligand and a suitable metal salt. nih.gov The resulting complexes could exhibit interesting structural, electrochemical, and magnetic properties.

Table 2: Examples of Transition Metal Complexes with Related Pyridine-Thiophene Ligands

| Ligand | Metal Ion | Resulting Complex Stoichiometry (Ligand:Metal) | Coordination Mode | Reference |

|---|---|---|---|---|

| N-(2-pyridyl)-3-thienylalkyl-carboxamide | Cu(II), Zn(II), Co(II) | 2:1 | Bidentate (N, O) | nih.govnih.gov |

| N-(2-methylpyridyl)-3-thienyl-alkyl-carboxamide | Cu(II) | 1:1 and 2:1 | Unidentate and Bidentate | nih.govnih.gov |

| N-(2-pyridylmethyl)-3-thenyl-carboxamide | Cu(II) | 1:1 and 2:1 | Bidentate (N, O) | nih.gov |

This table demonstrates the versatility of similar pyridine-thiophene scaffolds in forming complexes with various transition metals.

Transition metal complexes bearing pyridine-containing ligands are at the forefront of catalysis research. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the metal catalyst. Palladium complexes, in particular, are workhorses in modern organic synthesis for reactions such as C-C cross-coupling. nih.govresearchgate.net

Complexes formed from this compound and metals like palladium, nickel, or cobalt could serve as catalysts for a variety of transformations. nih.govresearchgate.net For example, palladium complexes with N,S-heterocyclic carbene ligands have been synthesized and shown to be effective in C-C coupling reactions. nih.gov The N,S-chelation offered by this compound could stabilize the metal center and promote catalytic turnover. Furthermore, cobalt complexes with related Thio-Pybox ligands have demonstrated very high activities in butadiene polymerization. researchgate.net This suggests that complexes of this compound could be explored for polymerization catalysis. The direct carboxylation of thiophene using a palladium(II) catalyst has also been reported, indicating that complexes involving this ligand might be relevant in C-H activation and functionalization reactions. mdpi.com

Role in Organometallic Chemistry

The pyridine moiety in this compound is a classic N-donor ligand, capable of forming stable complexes with a variety of transition metals. This coordination ability is central to its potential in organometallic chemistry. The formation of such complexes can dramatically alter the electronic properties and reactivity of the organic ligand, paving the way for catalytic applications.